Liranaftate

Übersicht

Beschreibung

Liranaftat ist ein topisches Antimykotikum, das hauptsächlich zur Behandlung von Hautinfektionen wie Tinea pedis (Fußpilz), Tinea corporis (Ringwurm) und Tinea cruris (Jockjucken) eingesetzt wird. Es wurde im August 2000 in Japan zur Anwendung zugelassen. Liranaftat wirkt, indem es das Pilzenzym Squalenepoxidase hemmt, das für die Synthese von Sterolen essentiell ist, die für die Integrität der Zellmembran erforderlich sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

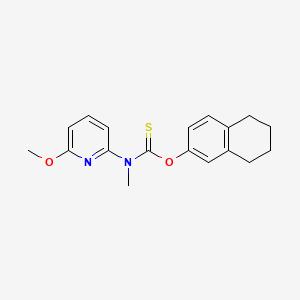

Liranaftat kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von 5,6,7,8-Tetrahydro-2-Naphthol mit N-(6-Methoxy-2-pyridinyl)-N-methylthiocarbamoylchlorid. Die Reaktion wird typischerweise durch Kaliumcarbonat katalysiert und in einem organischen Lösungsmittel durchgeführt .

Eine weitere Methode beinhaltet die Reaktion von 6-Methoxy-2-Methylaminopyridin mit 5,6,7,8-Tetrahydro-2-Naphthylsulfurylchlorid. Diese Reaktion erfordert ebenfalls einen Katalysator und wird unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Liranaftat häufig in Form von Cremes oder Salben hergestellt. Die Herstellung umfasst das Lösen der Wirkstoffkomponente in einer Ölphase, die dann mit einer Wasserphase gemischt wird, die Emulgatoren und Feuchthaltemittel enthält. Das Gemisch wird erhitzt und gerührt, bis es Raumtemperatur erreicht hat, was zu einer stabilen emulgierbaren Paste führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Liranaftate can be synthesized through several routes. One common method involves the condensation of 5,6,7,8-tetrahydro-2-naphthol with N-(6-methoxy-2-pyridinyl)-N-methylthiocarbamoyl chloride. The reaction is typically catalyzed by potassium carbonate and carried out in an organic solvent .

Another method involves the reaction of 6-methoxy-2-methylaminopyridine with 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride. This reaction also requires a catalyst and is performed under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is often produced in the form of creams or ointments. The preparation involves dissolving the active component in an oil phase, which is then mixed with a water phase containing emulsifiers and humectants. The mixture is heated and stirred until it reaches room temperature, resulting in a stable emulsifiable paste .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Liranaftat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Thiocarbamateinheit. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Umfassen typischerweise Reagenzien wie Kaliumcarbonat und organische Lösungsmittel.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid durchgeführt werden.

Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Liranaftat, die für weitere Forschungs- und Entwicklungsarbeiten in der Antimykotikabehandlung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Liranaftat wurde ausgiebig auf seine antifungalen Eigenschaften untersucht. Es wird zur Behandlung von Dermatophyten-Infektionen eingesetzt und hat sich gegen eine breite Palette von Pilzarten als wirksam erwiesen. Neben seinen medizinischen Anwendungen wird Liranaftat auch in der Forschung eingesetzt, um die Mechanismen der Pilzwiderstandsfähigkeit und die Entwicklung neuer Antimykotika zu untersuchen .

Wirkmechanismus

Liranaftat übt seine antifungalen Wirkungen aus, indem es das Enzym Squalenepoxidase hemmt. Dieses Enzym ist entscheidend für die Synthese von Ergosterol, einem Schlüsselbestandteil der Pilzzellmembran. Indem Liranaftat die Ergosterolsynthese verhindert, stört es die Zellmembran, was zu einer erhöhten Permeabilität, Zellleckage und letztendlich zu Zelllyse führt .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Liranaftate has been extensively studied for its therapeutic effects on several dermatological conditions:

- Tinea Pedis (Athlete's Foot)

- Tinea Cruris (Jock Itch)

- Tinea Corporis (Ringworm)

- Tinea Unguium (Nail Fungus)

Efficacy Against Dermatophytes

A significant body of research supports the use of this compound in treating dermatophyte infections. For instance, a clinical study involving 1,100 patients demonstrated that 2% this compound ointment achieved an effectiveness rate of 87.65% compared to 84.91% for a control group treated with bifonazole cream. Follow-up assessments indicated a sustained effectiveness rate of 96.55% for this compound after one month .

Treatment Formulations

This compound is available in various formulations, including creams and ointments. The typical concentration used is 2%, which has shown promising results in clinical settings:

Case Studies and Research Findings

Numerous studies have documented the clinical efficacy and safety profile of this compound:

- A study published in Pakistani Journal of Pharmaceutical Sciences analyzed the effects of 2% this compound ointment on patients with tinea pedis and tinea cruris. The results indicated a low incidence of adverse reactions (1.27%) and highlighted its safety for clinical use .

- Another investigation focused on the fungicidal activity of this compound against Trichophyton mentagrophytes, confirming its potent antifungal properties .

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials. The incidence of adverse effects is relatively low, with most patients experiencing no significant complications during treatment. This aspect enhances its appeal as a first-line treatment option for superficial fungal infections.

Wirkmechanismus

Liranaftate exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. By preventing ergosterol synthesis, this compound disrupts the cell membrane, leading to increased permeability, cell leakage, and ultimately cell lysis .

Vergleich Mit ähnlichen Verbindungen

Liranaftat ist anderen Antimykotika wie Tolnaftat und Butenafin ähnlich. Es hat einen einzigartigen Wirkmechanismus und eine höhere Wirksamkeit gegen bestimmte Pilzarten. Im Gegensatz zu Tolnaftat, das hauptsächlich das Pilzwachstum hemmt, hat Liranaftat sowohl fungistatische als auch fungizide Eigenschaften .

Liste ähnlicher Verbindungen

Tolnaftat: Hemmt das Pilzwachstum, indem es die Ergosterolsynthese verhindert.

Butenafin: Ein Benzylamin-Antimykotikum, das ebenfalls Squalenepoxidase hemmt.

Terbinafin: Ein weiterer Squalenepoxidase-Hemmer mit einem breiteren Wirkungsspektrum.

Die einzigartige Struktur und der Wirkmechanismus von Liranaftat machen es zu einer wertvollen Ergänzung des Arsenals von Antimykotika und bieten eine effektive Behandlungsoption für verschiedene Pilzinfektionen .

Biologische Aktivität

Liranaftate, also known as Piritetrate, is a topical antifungal agent primarily used to treat dermatophyte infections such as tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch). This compound exhibits significant biological activity through its mechanism of action as an ergosterol biosynthesis inhibitor, targeting the fungal cell membrane and leading to cell death. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in clinical studies, and case studies demonstrating its therapeutic benefits.

This compound functions by inhibiting squalene epoxidase, an enzyme crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately results in fungal cell death. This mechanism is similar to that of other antifungal agents like clotrimazole and ketoconazole but with distinct properties that enhance its effectiveness against specific fungal strains.

Case Study Analysis

A pivotal study evaluated the efficacy and safety of a 2% this compound ointment in treating 1,100 patients suffering from tinea pedis and tinea corporis/cruris. The results indicated:

- Curative Effectiveness Rate :

- Observation Group (2% this compound) : 87.65% after treatment; 96.55% after one month follow-up.

- Control Group (1% Bifonazole) : 84.91% after treatment; 91.45% after one month follow-up.

Both groups showed low incidence rates of adverse reactions, indicating that this compound is both effective and safe for clinical use in treating superficial fungal infections .

Comparative Efficacy Against Other Antifungals

A study comparing the fungicidal activities of various antifungal agents found that this compound demonstrated strong fungicidal effects against dermatophytes, particularly Trichophyton mentagrophytes. The following table summarizes the comparative efficacy:

| Antifungal Agent | Fungicidal Activity |

|---|---|

| This compound | High |

| Clotrimazole | Moderate |

| Ketoconazole | Moderate |

| Bifonazole | Moderate |

This compound was found to be more effective than ketoconazole in certain conditions, highlighting its potential as a preferred treatment option for dermatophyte infections .

Anti-inflammatory Properties

In addition to its antifungal activity, this compound has been shown to possess anti-inflammatory properties. A study indicated that it could suppress irritant dermatitis induced by various agents in mouse models. The findings suggested that this compound reduced neutrophil infiltration and the production of inflammatory mediators such as keratinocyte-derived chemokines . This dual action may provide symptomatic relief in patients with inflammatory skin conditions associated with fungal infections.

Eigenschaften

IUPAC Name |

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHPQNGOVQYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046470 | |

| Record name | Liranaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88678-31-3 | |

| Record name | Liranaftate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liranaftate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liranaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liranaftate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIRANAFTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.